![molecular formula C8H6BrF3S B6354961 (3-Bromo-4-(trifluoromethyl)phenyl)(methyl)sulfane CAS No. 1822764-63-5](/img/structure/B6354961.png)
(3-Bromo-4-(trifluoromethyl)phenyl)(methyl)sulfane
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Overview
Description
Molecular Structure Analysis
The molecular formula of “(3-Bromo-4-(trifluoromethyl)phenyl)(methyl)sulfane” is C8H6BrF3S . The molecular weight is 271.1 g/mol .Physical And Chemical Properties Analysis
“(3-Bromo-4-(trifluoromethyl)phenyl)(methyl)sulfane” is a solid . The compound has a molecular weight of 271.1 .Scientific Research Applications
- Example : Researchers use this compound to functionalize aromatic rings, heterocycles, and alkenes with trifluoromethyl groups, leading to improved drug candidates or materials .
- Example : Researchers design PET sensors based on this compound to monitor specific biological processes or environmental factors .
- Example : Researchers use this compound to construct complex biaryl motifs, which can be further functionalized for specific purposes .
- Example : Researchers utilize this compound to introduce CF3 groups onto thiophenols, expanding the toolbox of synthetic methodologies .
- Example : Researchers use this compound to synthesize analogs of known drugs, potentially improving their pharmacological properties .
Trifluoromethylation Reactions
Photoinduced Electron Transfer (PET) Sensors
Synthesis of Biaryl Methyl Sulfones
S-Trifluoromethylation of Thiophenols
Aminocarboxylate Analog Synthesis
Electron Donor–Acceptor Complexes
Mechanism of Action
Mode of Action
It’s known that organoboron compounds, which have similar structures, are widely used in suzuki–miyaura cross-coupling reactions . In these reactions, the organoboron compound acts as a nucleophile, transferring an organic group to a transition metal catalyst .
Biochemical Pathways
It’s worth noting that organoboron compounds, which share structural similarities, are involved in carbon-carbon bond-forming reactions in the suzuki–miyaura coupling process .
Result of Action
Organoboron compounds, which have similar structures, are known to facilitate the formation of carbon-carbon bonds in suzuki–miyaura coupling reactions .
Action Environment
The action, efficacy, and stability of (3-Bromo-4-(trifluoromethyl)phenyl)(methyl)sulfane can be influenced by various environmental factors . For instance, the Suzuki–Miyaura coupling reactions, where similar compounds are used, are known to be influenced by factors such as temperature, pH, and the presence of a transition metal catalyst .
properties
IUPAC Name |
2-bromo-4-methylsulfanyl-1-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3S/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXBJRJDUPEEKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4-(trifluoromethyl)phenyl)(methyl)sulfane |
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